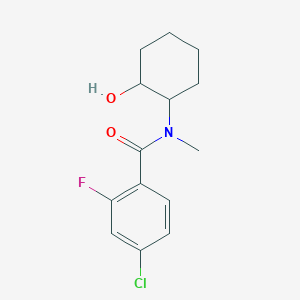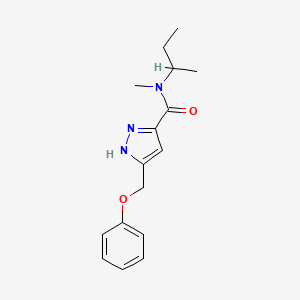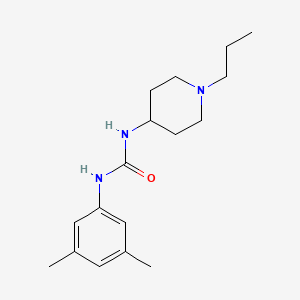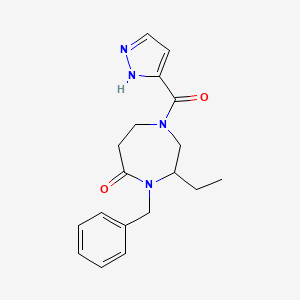![molecular formula C19H21Cl2N3O2 B5363482 6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide](/img/structure/B5363482.png)
6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide, also known as DMEMN, is a chemical compound that belongs to the class of nicotinamide derivatives. DMEMN has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
作用机制
The exact mechanism of action of 6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which plays a key role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an important coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. Inhibition of NAMPT by this compound leads to a decrease in NAD+ levels, which in turn affects cellular processes and leads to the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological research, this compound has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects and to improve glucose metabolism.
实验室实验的优点和局限性
One advantage of 6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide is its potential use in the treatment of various diseases, including cancer and neurological disorders. This compound has also been shown to have low toxicity in animal studies. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
未来方向
There are several future directions for the study of 6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成方法
The synthesis of 6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide involves the reaction of 3,4-dichloroaniline with morpholine in the presence of a base, followed by the reaction of the resulting intermediate with N-ethyl-N-methyl-3-pyridinecarboxamide. The final product is obtained after purification through column chromatography.
科学研究应用
6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, this compound has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease.
属性
IUPAC Name |
6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-3-23(2)19(25)14-5-7-18(22-11-14)24-8-9-26-17(12-24)13-4-6-15(20)16(21)10-13/h4-7,10-11,17H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMICNKALLYCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CN=C(C=C1)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-chloro-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5363407.png)

![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363419.png)

![2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5363434.png)
![4-methoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5363438.png)
![2-tert-butyl-6-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5363448.png)
![3-{2-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5363453.png)

![4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5363475.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5363489.png)

![N,N-diethyl-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5363497.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,3-difluoropiperidine](/img/structure/B5363506.png)